2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
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Overview
Description
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a methoxyphenyl group, two diphenyl groups, and a trifluoromethoxyphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)ethanol: A simpler compound with a methoxyphenyl group and an ethanol moiety.
4-(trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxyphenyl group and a boronic acid moiety.
4-(trifluoromethyl)phenyl sulfone: Features a trifluoromethylphenyl group and a sulfone moiety.
Uniqueness
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of both methoxy and trifluoromethoxy groups can enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21F3N2O2/c1-35-24-16-12-22(13-17-24)28-33-26(20-8-4-2-5-9-20)27(21-10-6-3-7-11-21)34(28)23-14-18-25(19-15-23)36-29(30,31)32/h2-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCFTQPJCXPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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